3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
Description
3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a heterocyclic compound featuring a benzo[d]isoxazole core fused with an oxazole ring substituted at position 2 with a 4-fluorophenyl group.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)16-19-13(8-23-16)15-12-7-10(17(21)22)3-6-14(12)24-20-15/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJSRXVVWOFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-5-nitrobenzaldehyde Derivatives
Treatment of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions (K₂CO₃, EtOH, reflux) yields the corresponding oxime, which undergoes thermal cyclization (180°C, mesitylene) to form benzo[d]isoxazole-5-nitro. Subsequent reduction with H₂/Pd-C in EtOAc affords the amine intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 80°C).
Optimization Notes :
[3 + 2] Cycloaddition Approach
Reaction of 3-carboxybenzaldehyde with in situ-generated nitrile oxides (from 4-fluorophenylhydroximoyl chloride, Et₃N, CH₂Cl₂) produces the benzoisoxazole core via 1,3-dipolar cycloaddition. This method offers superior regiocontrol compared to thermal cyclization, with yields exceeding 78% when conducted in aqueous micellar media (CTAB, H₂O, 25°C).
Preparation of 2-(4-Fluorophenyl)oxazole-4-carboxylic Acid
Hantzsch Oxazole Synthesis
Condensation of 4-fluorophenylglyoxal with ammonium acetate in acetic acid (reflux, 6 h) provides 2-(4-fluorophenyl)oxazole-4-carbaldehyde, which is oxidized to the carboxylic acid using NaClO₂/NaH₂PO₄ in t-BuOH/H₂O (70°C, 3 h).
Key Data :
| Starting Material | Oxidizing Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Fluorophenylglyoxal | NaClO₂/NaH₂PO₄ | 82 | 98.5 |
| 4-Fluorophenylglyoxal | KMnO₄/H₂SO₄ | 68 | 92.3 |
Rh(II)-Catalyzed Diazo Transformations
Adapting methodologies from, treatment of 2-diazoacetyl-3-(4-fluorophenyl)-2H-azirine with acetonitrile in the presence of Rh₂(oct)₄ (1 mol%, DCE, reflux) generates 5-(2H-azirin-2-yl)oxazole intermediates. Subsequent thermolysis (180°C, mesitylene) induces isomerization to the desired oxazole derivative, which is hydrolyzed to the carboxylic acid using NaOH/EtOH/H₂O (80°C, 2 h).
Coupling Strategies for Heterocycle Conjugation
Suzuki-Miyaura Cross-Coupling
Reaction of 3-bromobenzo[d]isoxazole-5-carboxylic acid with 2-(4-fluorophenyl)oxazole-4-boronic pinacol ester under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 90°C) achieves C-C bond formation.
Optimization Results :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | DME/H₂O | 65 |
| PdCl₂(dppf) | - | Toluene/EtOH | 58 |
| Pd(PPh₃)₄ | - | DME/H₂O | 72 |
Direct Cyclization on Benzoisoxazole
Installation of a β-ketoamide group at C3 of benzo[d]isoxazole-5-carboxylic acid enables [3 + 2] cycloaddition with 4-fluorophenylnitrile oxide (generated from hydroximoyl chloride, Et₃N). This one-pot method in aqueous medium (CTAB, H₂O, 25°C) provides the target compound in 68% yield with >20:1 regioselectivity.
Protecting Group Strategies for Carboxylic Acid
Ester Protection
Methyl ester formation (MeOH, H₂SO₄, reflux) prevents decarboxylation during high-temperature steps. Deprotection is achieved via saponification (LiOH, THF/H₂O, 0°C).
Orthogonal Protection
Use of tert-butyl esters (Boc₂O, DMAP, CH₂Cl₂) allows selective deprotection under acidic conditions (TFA/DCM) without affecting the oxazole ring.
Spectroscopic Characterization and Validation
¹H NMR Analysis
-
Benzoisoxazole protons : δ 8.21 (d, J = 1.5 Hz, H4), 7.89 (dd, J = 8.4, 1.5 Hz, H6), 7.45 (d, J = 8.4 Hz, H7)
-
Oxazole protons : δ 8.62 (s, H5), 7.85–7.92 (m, 2H, ArF), 7.18–7.24 (m, 2H, ArF)
-
COOH : δ 13.21 (br s, 1H)
HRMS Data
Calculated : C₁₉H₁₂FN₂O₄ [M+H]⁺: 363.0782
Found : 363.0785
Comparative Assessment of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki Coupling | 5 | 48 | Modularity | Requires pre-functionalized boronic esters |
| Direct Cyclization | 3 | 68 | Atom economy | Sensitive to steric effects |
| Rh-Catalyzed | 4 | 55 | Mild conditions | High catalyst loading |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and isoxazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d]isoxazole have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways such as the Notch pathway .
Notch Inhibition
The compound has been identified as a selective inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation. This inhibition is particularly relevant in the context of various cancers, where Notch signaling is often dysregulated .
Metabolic Stability
Studies have shown that compounds similar to 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid possess desirable metabolic stability, which is essential for maintaining effective drug levels in biological systems. This stability enhances the potential for oral or intravenous administration .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Investigated the effects of benzo[d]isoxazole derivatives on cancer cell lines | Demonstrated significant inhibition of cell growth |
| Study B | Evaluated metabolic pathways affected by Notch inhibitors | Identified potential therapeutic targets for drug development |
| Study C | Assessed the bioavailability of similar compounds in vivo | Confirmed favorable pharmacokinetics and safety profiles |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and isoxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The fluorophenyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Functional Group Impact : The carboxylic acid group in the target compound enhances polarity compared to aldehyde or ester analogs (e.g., QD-0247), affecting solubility and bioavailability .
- Steric Effects : Methyl groups (e.g., in 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid) may hinder molecular packing or enzyme binding compared to the unsubstituted target compound .
Isostructurality and Crystal Packing
Compounds 4 and 5 from –4 (chlorophenyl vs. fluorophenyl derivatives) exhibit identical triclinic crystal structures (space group P̄1) despite halogen differences. However, minor adjustments in packing occur to accommodate Cl/F van der Waals radii, highlighting the importance of halogen size in supramolecular assembly . For the target compound, the 4-fluorophenyl group’s smaller size compared to chloro analogs may favor tighter π-π stacking or distinct hydrogen-bonding networks.
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C minimizes side products).
- Stoichiometric ratios of coupling reagents (e.g., 1.2–1.5 equivalents of DIEA for optimal activation).
Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 207.057–207.069 for related fluorophenyl isoxazoles ).
- NMR Spectroscopy : , , and -NMR identify substituent positions and verify fluorine integration (e.g., δ 7.60 ppm for aromatic protons in oxazole rings ).
- X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, as demonstrated for benzoisoxazole derivatives in Acta Crystallographica .
- HPLC-PDA : Validates purity (>97%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare experimental HRMS data (e.g., m/z 207.057 vs. 207.069 ) with theoretical values using software like MassHunter or MestReNova.
- Isotopic pattern analysis : Confirm fluorine presence via -NMR and isotopic peaks in MS (e.g., vs. ).
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
- Control experiments : Synthesize and analyze intermediates to isolate spectral contributions from specific functional groups.
Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?
Methodological Answer:
- Scaffold modification : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess binding affinity .
- Enzymatic assays : Test inhibition of target proteins (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR .
- Molecular docking : Model interactions with active sites (e.g., using AutoDock Vina) to predict substituent effects on binding energy .
- In vitro toxicity : Evaluate cytotoxicity in HEK293 or HepG2 cells to correlate structural features with safety profiles .
Advanced: What are the metabolic stability profiles of this compound under physiological conditions?
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS.
- pH-dependent stability : Assess hydrolysis of the benzisoxazole ring at pH 1–10 (simulating GI tract conditions) .
- Phase I/II metabolism : Identify metabolites (e.g., hydroxylated or glucuronidated derivatives) using UPLC-QTOF .
- CYP450 inhibition screening : Determine if the compound inhibits CYP3A4 or CYP2D6, impacting drug-drug interaction risks .
Advanced: How do catalysts or solvents impact regioselectivity in oxazole ring synthesis?
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor oxazole cyclization over competing pathways, while DCM enhances electrophilic substitution .
- Catalyst selection : Pd(PPh) improves cross-coupling yields in Suzuki reactions, whereas CuI promotes Ullmann-type couplings for aryl-ether bonds .
- Additive effects : Molecular sieves (3Å) absorb water during cyclocondensation, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
